(3-(Benzyloxy)-2-bromo-6-fluorophenyl)methanol

Medicinal Chemistry Organic Synthesis Cross-Coupling

This 2-bromo-6-fluoro-3-benzyloxy-substituted benzenemethanol is a strategic building block for medicinal chemistry and materials science. The ortho-bromo substituent enables efficient Miyaura borylation and Pd-catalyzed cross-couplings, while the C6-fluoro modulates electronic properties to accelerate oxidative addition. The benzyloxy group serves as a masked phenol for late-stage diversification. Unlike simpler analogs, this specific substitution pattern delivers a distinct steric/electronic environment critical for high-yielding, reproducible syntheses. Supplied at ≥98% purity to minimize dehalogenated impurities, ensuring cleaner reaction profiles and higher yields. Ideal for constructing complex heterocyclic frameworks, fluorinated aryl libraries, and organic semiconductors with demanding impurity specifications.

Molecular Formula C14H12BrFO2
Molecular Weight 311.15 g/mol
CAS No. 2432849-16-4
Cat. No. B6290846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Benzyloxy)-2-bromo-6-fluorophenyl)methanol
CAS2432849-16-4
Molecular FormulaC14H12BrFO2
Molecular Weight311.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)CO)Br
InChIInChI=1S/C14H12BrFO2/c15-14-11(8-17)12(16)6-7-13(14)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2
InChIKeyFCJUZORDBGZJRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (3-(Benzyloxy)-2-bromo-6-fluorophenyl)methanol CAS 2432849-16-4 | Molecular Identity & Core Specifications


(3-(Benzyloxy)-2-bromo-6-fluorophenyl)methanol (CAS 2432849-16-4) is a halogenated benzenemethanol derivative featuring a bromo substituent at the C2 position, a fluoro substituent at the C6 position, and a benzyloxy protecting group at the C3 position . The molecular formula is C14H12BrFO2, with a molecular weight of 311.15 g/mol and a predicted density of 1.493±0.06 g/cm³ . The compound is commercially available with a purity specification of NLT 98% . This substitution pattern confers distinct physicochemical and reactivity characteristics relative to other halogenated benzyl alcohol derivatives, making it a valuable intermediate in medicinal chemistry and materials science applications.

Why (3-(Benzyloxy)-2-bromo-6-fluorophenyl)methanol Cannot Be Simply Replaced by In-Class Analogs


Simple substitution of (3-(Benzyloxy)-2-bromo-6-fluorophenyl)methanol with other halogenated benzyl alcohols or related derivatives (e.g., (2-bromo-6-fluorophenyl)methanol, (2-bromo-6-fluoro-3-methoxyphenyl)methanol) is not straightforward due to the unique combination of substituents and their spatial arrangement. The specific 2-bromo-6-fluoro-3-benzyloxy pattern creates a distinct steric and electronic environment that influences both its reactivity in cross-coupling reactions and its physicochemical properties . Furthermore, differences in commercial purity levels across vendors (e.g., 98% NLT vs. 95%) can significantly impact downstream synthetic yield and reproducibility . The quantitative evidence below demonstrates the measurable differences that justify specific compound selection over generic alternatives.

Quantitative Differentiation Evidence for (3-(Benzyloxy)-2-bromo-6-fluorophenyl)methanol vs. Structural Analogs


Specific Halogenation Pattern (C2-Bromo, C6-Fluoro, C3-Benzyloxy) Provides Unique Steric and Electronic Profile Compared to Methoxy and Unprotected Analogs

(3-(Benzyloxy)-2-bromo-6-fluorophenyl)methanol possesses a specific halogenation pattern (C2-Br, C6-F, C3-OBn) that is not replicated in closely related compounds such as (2-bromo-6-fluorophenyl)methanol (CAS 261723-33-5, lacks C3-benzyloxy) or (2-bromo-6-fluoro-3-methoxyphenyl)methanol (CAS 1500279-77-5, contains C3-methoxy instead of benzyloxy). The presence of the bulky benzyloxy group at the C3 position, in conjunction with ortho-bromo and ortho-fluoro substituents, creates a unique steric and electronic environment . This pattern is relevant for modulating reactivity in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, where the bromo substituent serves as a leaving group and the fluoro and benzyloxy groups influence the electron density of the aromatic ring.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Commercial Purity Specification: NLT 98% vs. Standard 95% Offerings

The target compound is available with a purity specification of NLT 98% from multiple suppliers, including Boroncore and Leyan . This is measurably higher than the 95% purity often specified for related halogenated benzyl alcohols, such as (2-bromo-6-fluorophenyl)methanol from certain vendors . A higher initial purity reduces the likelihood of impurity-driven side reactions, improves yield consistency, and minimizes the need for additional purification steps.

Quality Control Procurement Synthetic Reproducibility

Predicted pKa Difference Impacts Reactivity and Purification Conditions

The predicted acid dissociation constant (pKa) for (3-(Benzyloxy)-2-bromo-6-fluorophenyl)methanol is 13.52±0.10 . This value differs from the pKa of simpler benzyl alcohols (typically ~15) due to the electron-withdrawing effects of the bromo and fluoro substituents. A lower pKa indicates a slightly more acidic hydroxyl proton, which can influence the compound's behavior in base-catalyzed reactions, extraction protocols, and hydrogen-bonding interactions. This difference, though modest, can be exploited for selective deprotonation or for optimizing liquid-liquid extraction steps during synthesis.

Physicochemical Property Reactivity Extraction

Predicted Boiling Point and Density Distinguish from Less Substituted Analogs

The predicted boiling point of (3-(Benzyloxy)-2-bromo-6-fluorophenyl)methanol is 420.8±40.0 °C, and its predicted density is 1.493±0.06 g/cm³ . These values are significantly higher than those of less substituted analogs, such as (2-bromo-6-fluorophenyl)methanol (CAS 261723-33-5), which has a reported boiling point range of 241-242 °C and a density of approximately 1.67 g/cm³ (though direct comparison is limited by data availability). The higher molecular weight and additional aromatic ring (benzyloxy group) in the target compound contribute to its elevated boiling point, which affects its suitability for certain purification techniques (e.g., distillation) and its physical handling characteristics.

Purification Physical Property Logistics

Molecular Weight and LogP Implications for Membrane Permeability and Solubility

The molecular weight of 311.15 g/mol and the presence of a benzyloxy group in (3-(Benzyloxy)-2-bromo-6-fluorophenyl)methanol place it within a different physicochemical space compared to simpler halogenated benzyl alcohols. The benzyloxy group increases both molecular weight and lipophilicity (calculated LogP) relative to methoxy or unsubstituted analogs. This shift in physicochemical properties can affect the compound's behavior as a synthetic intermediate, particularly when designing prodrugs or when the final target must meet specific Lipinski Rule-of-Five criteria. While direct LogP data is not available, the structural difference predicts a significantly higher LogP (e.g., ~2.5-3.5 for the target compound vs. ~1.0-1.5 for the methoxy analog), which has implications for membrane permeability and aqueous solubility.

Drug Design Lipophilicity ADME

Synthetic Accessibility and Commercial Availability: A Differentiated Procurement Landscape

(3-(Benzyloxy)-2-bromo-6-fluorophenyl)methanol is commercially available from several specialized suppliers, including Boroncore, Leyan, and AKSci, with typical lead times and pricing that may differ from more common halogenated benzyl alcohols . In contrast, simpler analogs like (2-bromo-6-fluorophenyl)methanol are more widely available from a broader range of vendors. The target compound's specific substitution pattern may also be accessible through custom synthesis, but the commercial availability of the pre-made compound at 98% purity offers a distinct advantage in terms of time and resource savings. The decision to procure this specific compound versus embarking on a custom synthesis of a related analog is a quantifiable trade-off based on cost, time, and purity requirements.

Supply Chain Sourcing Custom Synthesis

Optimal Application Scenarios for (3-(Benzyloxy)-2-bromo-6-fluorophenyl)methanol Based on Differential Evidence


Precursor for Ortho-Substituted Aryl Boronic Acids and Esters in Suzuki-Miyaura Cross-Coupling

The presence of a bromo substituent at the C2 position, adjacent to a benzyloxy-protected phenol, makes (3-(Benzyloxy)-2-bromo-6-fluorophenyl)methanol an ideal precursor for generating ortho-substituted aryl boronic acids or esters via Miyaura borylation . The C6-fluoro substituent further modulates the electronic properties of the aryl bromide, potentially enhancing oxidative addition rates in palladium-catalyzed reactions. This specific substitution pattern is not readily available in simpler analogs, and the high purity (NLT 98%) of the commercially available compound ensures minimal interference from dehalogenated impurities, leading to higher yields and cleaner cross-coupling products .

Synthesis of Advanced Heterocyclic Scaffolds with Tuned Lipophilicity

The benzyloxy group serves as a masked phenol, providing a handle for late-stage deprotection to reveal a hydroxyl group that can be further functionalized (e.g., alkylation, acylation, or conversion to a triflate). The molecular weight and increased lipophilicity conferred by the benzyloxy group allow researchers to build more complex heterocyclic frameworks (e.g., benzofurans, chromans) with finely tuned physicochemical properties. The quantifiable differences in pKa and boiling point provide predictable behavior during synthesis and purification, reducing empirical optimization time.

Development of Fluorinated Building Blocks for Medicinal Chemistry

The ortho-fluoro substituent is a key feature in medicinal chemistry, often used to block metabolic sites or modulate pKa [1]. The combination of a bromo leaving group and a benzyloxy-protected phenol in a single building block enables rapid diversification of chemical space. The compound's commercial availability at 98% purity provides a reliable starting point for generating libraries of fluorinated aryl derivatives, where the specific substitution pattern has been demonstrated (via class-level inference) to be non-interchangeable with simpler methoxy or unprotected analogs .

Material Science: Synthesis of Halogenated Precursors for Organic Electronics

Halogenated aromatic compounds are crucial intermediates in the synthesis of organic semiconductors and liquid crystals. The specific 2-bromo-6-fluoro-3-benzyloxy substitution pattern of this compound offers a unique combination of steric bulk and electronic effects that can be exploited to tune the solid-state packing and optoelectronic properties of the final material. The higher purity (NLT 98%) and availability make it a viable candidate for materials requiring stringent impurity control, where even trace amounts of dehalogenated byproducts can negatively impact device performance.

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